molecular formula C22H23NO4 B12098247 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid

Cat. No.: B12098247
M. Wt: 365.4 g/mol
InChI Key: KSFBTMRFQUMTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid is a synthetic organic compound often used in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during peptide synthesis. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS), a method widely used in the production of peptides for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Pent-4-enoic Acid Moiety: The protected amino acid is then subjected to a series of reactions to introduce the pent-4-enoic acid moiety. This often involves alkylation or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by activating agents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in the context of peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides (DCC, EDC), uronium salts (HATU, TBTU).

    Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific functional groups involved.

Major Products Formed

The primary products formed from reactions involving ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid are peptides and peptide derivatives. The deprotection step yields the free amino acid, which can then be further modified or coupled to other molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid is extensively used in the synthesis of peptides. Its Fmoc-protected form allows for sequential addition of amino acids in solid-phase peptide synthesis, facilitating the creation of complex peptide sequences.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biochemical assays.

Medicine

In medicine, peptides synthesized using ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid are investigated for their therapeutic potential. These peptides can act as drugs or drug candidates, targeting specific proteins or pathways involved in diseases.

Industry

In the industrial sector, this compound is used in the large-scale production of peptides for pharmaceuticals, diagnostics, and research reagents. Its role in solid-phase peptide synthesis makes it indispensable for the efficient and scalable production of high-purity peptides.

Mechanism of Action

The primary mechanism by which ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid exerts its effects is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. This stepwise process allows for the precise assembly of peptide sequences.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.

    ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid: Similar in structure but with a different side chain, affecting its reactivity and application.

Uniqueness

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid is unique due to its specific side chain, which provides distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound during peptide synthesis, making it suitable for specific applications where other Fmoc-protected amino acids might not be as effective.

This detailed overview provides a comprehensive understanding of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h4-12,18-19H,1,13H2,2-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBTMRFQUMTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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